
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C₁₂H₂₀O₃. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a cyclohexyl group, two methyl groups, and a carboxylate ester group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of cyclohexyl ketone with a suitable epoxidizing agent in the presence of a methylating agent. One common method is the epoxidation of cyclohexyl ketone using peracids such as m-chloroperbenzoic acid (m-CPBA) followed by methylation with dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Oxiranes: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-2,2-dimethyloxirane: Similar in structure but with a methoxy group instead of a cyclohexyl group.
2,3-Dimethyloxirane: Lacks the cyclohexyl and carboxylate ester groups.
Uniqueness
Methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
methyl 3-cyclohexyl-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-11(9-7-5-4-6-8-9)12(2,15-11)10(13)14-3/h9H,4-8H2,1-3H3 |
Clave InChI |
ODUQUFFHYSBQIT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)(C)C(=O)OC)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


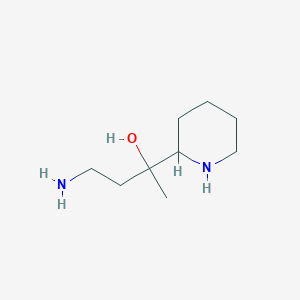

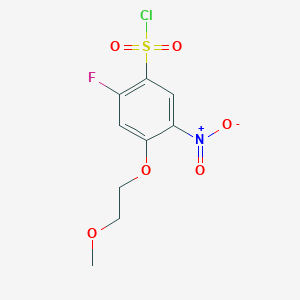
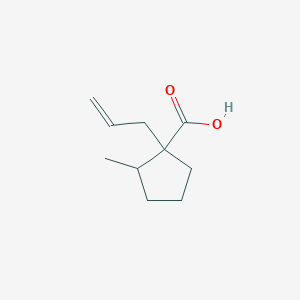
![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate](/img/structure/B13192097.png)


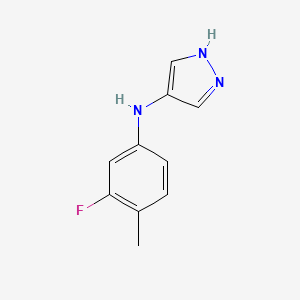
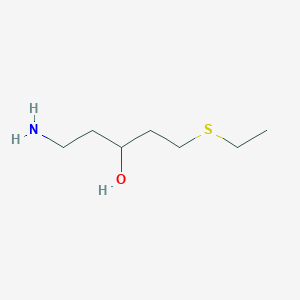




![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)
